7-(6-Chloro-5-methylpyrimidin-4-yl)quinoline
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Overview
Description
7-(6-Chloro-5-methylpyrimidin-4-yl)quinoline is a heterocyclic aromatic compound that features a quinoline core substituted with a 6-chloro-5-methylpyrimidin-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions . Another approach is the Skraup synthesis, which uses glycerol, aniline, and an oxidizing agent such as nitrobenzene .
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently used to introduce various substituents onto the quinoline core . Additionally, green chemistry approaches, such as ionic liquid-mediated reactions and ultrasound irradiation, are gaining popularity due to their environmental benefits .
Chemical Reactions Analysis
Types of Reactions
7-(6-Chloro-5-methylpyrimidin-4-yl)quinoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Sodium amide, thiourea.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinolines.
Substitution: Amino- or thio-substituted pyrimidinyl quinolines.
Scientific Research Applications
7-(6-Chloro-5-methylpyrimidin-4-yl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-(6-Chloro-5-methylpyrimidin-4-yl)quinoline varies depending on its application:
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinoline N-oxides: Oxidized derivatives of quinoline with enhanced biological activity.
Tetrahydroquinolines: Reduced derivatives of quinoline with different pharmacological properties.
Uniqueness
7-(6-Chloro-5-methylpyrimidin-4-yl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and methyl groups on the pyrimidinyl ring enhances its reactivity and potential for further functionalization .
Properties
Molecular Formula |
C14H10ClN3 |
---|---|
Molecular Weight |
255.70 g/mol |
IUPAC Name |
7-(6-chloro-5-methylpyrimidin-4-yl)quinoline |
InChI |
InChI=1S/C14H10ClN3/c1-9-13(17-8-18-14(9)15)11-5-4-10-3-2-6-16-12(10)7-11/h2-8H,1H3 |
InChI Key |
GOAOPCQMDNEJSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN=C1Cl)C2=CC3=C(C=CC=N3)C=C2 |
Origin of Product |
United States |
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